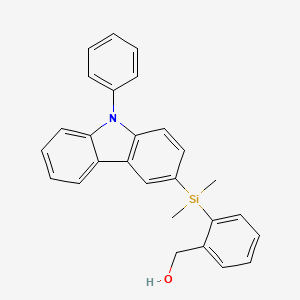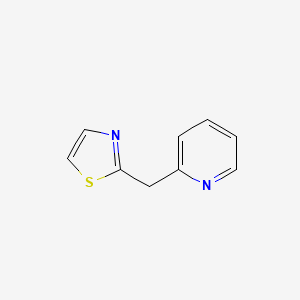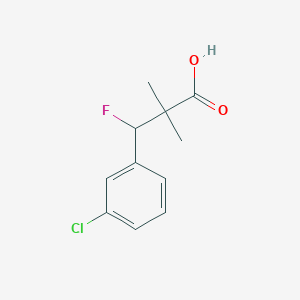
(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol is an organosilicon compound that features a carbazole moiety linked to a phenyl group through a dimethylsilyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole core is synthesized through a series of reactions starting from aniline derivatives.
Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Dimethylsilyl Bridge: The dimethylsilyl bridge is introduced through a hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like reflux or catalysis.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the carbazole and phenyl moieties can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting pathways involved in fluorescence, catalysis, or biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylphenylsilanol
- Dimethyl(4-methoxyphenyl)silanol
- Dimethyl(4-chlorophenyl)silanol
Uniqueness
(2-(Dimethyl(9-phenyl-9H-carbazol-3-yl)silyl)phenyl)methanol is unique due to the presence of the carbazole moiety, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring fluorescence or specific electronic characteristics, setting it apart from other similar organosilicon compounds.
Propiedades
Fórmula molecular |
C27H25NOSi |
|---|---|
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
[2-[dimethyl-(9-phenylcarbazol-3-yl)silyl]phenyl]methanol |
InChI |
InChI=1S/C27H25NOSi/c1-30(2,27-15-9-6-10-20(27)19-29)22-16-17-26-24(18-22)23-13-7-8-14-25(23)28(26)21-11-4-3-5-12-21/h3-18,29H,19H2,1-2H3 |
Clave InChI |
IDFIZIULKIFBBG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)



![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)




![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)

![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)


